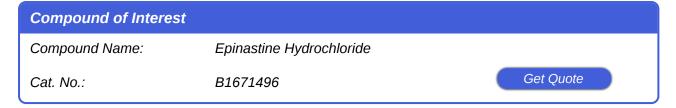


Epinastine Hydrochloride Powder: A Comprehensive Physicochemical Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **Epinastine Hydrochloride** powder, a potent second-generation antihistamine and mast cell stabilizer. The following sections delineate its fundamental chemical and physical characteristics, supported by detailed experimental protocols and visual representations of its mechanism of action and analytical workflow.

Chemical and Physical Properties

Epinastine Hydrochloride is a white, crystalline, and hygroscopic solid.[1] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties of Epinastine Hydrochloride

Property	Value	Reference
Appearance	White Crystalline Solid	[2]
Molecular Formula	C16H15N3 · HCI	[2][3]
Molecular Weight	285.77 g/mol	[3]
Melting Point	273-275 °C	
Hygroscopicity	Hygroscopic	[1]



Table 2: Solubility Profile of Epinastine Hydrochloride

Solvent	Solubility	Reference
Water	38 mg/mL	[1]
Ethanol	Soluble (approx. 30 mg/mL)	[2]
DMSO	Soluble (approx. 30 mg/mL)	[2]
Dimethylformamide	Soluble (approx. 30 mg/mL)	[2]
Phosphate Buffered Saline (PBS), pH 7.2	Approx. 10 mg/mL	[2]

Table 3: Ionization and Partitioning Characteristics of Epinastine

Property	Value	
рКа	9.31 (Strongest Basic)	
LogP	2.34	

Crystallinity and Thermal Analysis

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability.

X-ray Powder Diffraction (XRPD)

Epinastine Hydrochloride exists in various crystalline forms. One patented crystalline form, designated as crystal form IX, exhibits characteristic peaks in its X-ray powder diffraction pattern that distinguish it from other polymorphic forms.[4]

Table 4: Characteristic XRPD Peaks for **Epinastine Hydrochloride** Crystal Form IX



Diffraction Angle (2θ) ± 0.2°
5.2
6.6
12.0
12.8
14.0
16.6
18.3
20.8
21.7
23.9
25.3
26.6
27.8
29.1
30.4
31.9
35.6
37.7

Source: CN104098575A[4]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal properties of a sample as it is heated or cooled. For **Epinastine Hydrochloride**, DSC can be employed to determine its melting point and assess its purity and polymorphic form. A typical



DSC thermogram for a pure, crystalline substance like **Epinastine Hydrochloride** would show a sharp endothermic peak corresponding to its melting point.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of **Epinastine Hydrochloride** powder.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of **Epinastine Hydrochloride** powder.

Apparatus:

- Melting point apparatus with a heating block and temperature control
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of **Epinastine Hydrochloride** powder is finely ground using a mortar and pestle to ensure a uniform particle size.
- Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
- Measurement: The filled capillary tube is inserted into the heating block of the melting point
 apparatus. The temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute) as it
 approaches the expected melting point.
- Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and



the temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of **Epinastine Hydrochloride** powder in a specific solvent (e.g., water).

Apparatus:

- Analytical balance
- Volumetric flasks
- Screw-capped vials or flasks
- Mechanical shaker or magnetic stirrer
- Centrifuge
- Syringe filters (e.g., 0.45 μm)
- UV-Vis Spectrophotometer

Procedure:

- Preparation of Saturated Solution: An excess amount of Epinastine Hydrochloride powder is added to a known volume of the solvent in a screw-capped vial.
- Equilibration: The vial is sealed and agitated in a mechanical shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation can be used prior to filtration to aid in the separation.



- Quantification: The concentration of Epinastine Hydrochloride in the clear filtrate is
 determined using a suitable analytical method, such as UV-Vis spectrophotometry. This
 involves preparing a calibration curve from standard solutions of known concentrations.
- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **Epinastine Hydrochloride**.

Apparatus:

- · pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

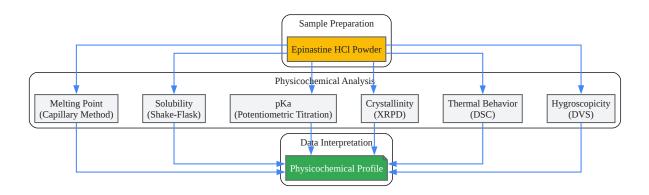
Procedure:

- Sample Preparation: A precisely weighed amount of Epinastine Hydrochloride powder is dissolved in a known volume of deionized water or a suitable co-solvent if necessary.
- Titration Setup: The beaker containing the **Epinastine Hydrochloride** solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.
- Titration: The standardized strong base is added incrementally from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the **Epinastine Hydrochloride** has been neutralized.

Mandatory Visualizations



Experimental Workflow for Physicochemical Characterization

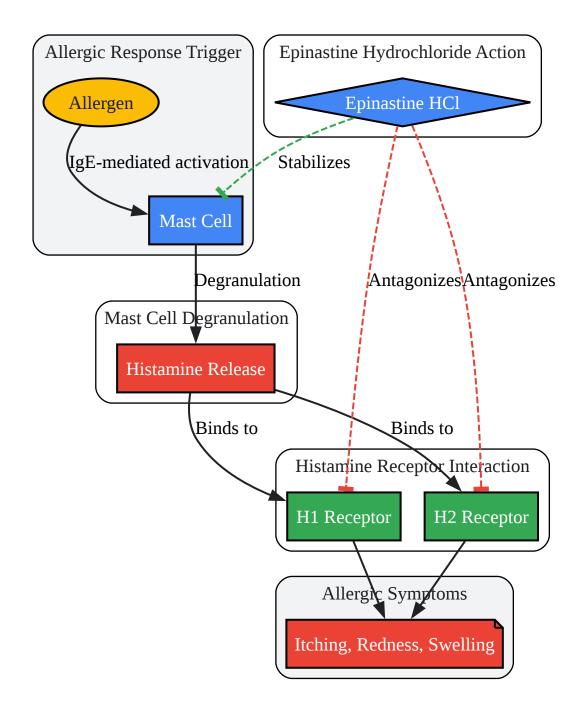


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Caption: Workflow for the physicochemical characterization of **Epinastine Hydrochloride** powder.

Signaling Pathway of Epinastine Hydrochloride





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Caption: Mechanism of action of **Epinastine Hydrochloride** in the allergic response cascade.

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